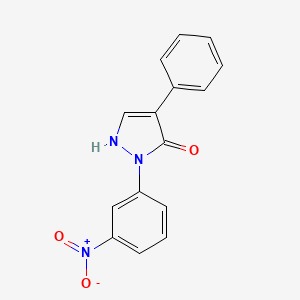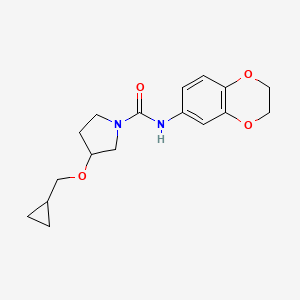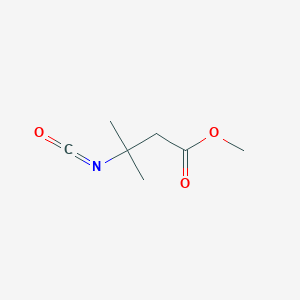
2-(3-Nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazolone core substituted with a nitrophenyl group at the 2-position and a phenyl group at the 4-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
Related compounds such as 2-(3-nitrophenyl)acetic acid have been shown to target penicillin g acylase in escherichia coli .
Biochemical Pathways
Related compounds have been shown to be involved in various biological activities, indicating that this compound may also affect multiple biochemical pathways .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
Condensation: 3-nitrobenzaldehyde reacts with phenylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted pyrazolones depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure with the nitro group at the 4-position.
2-(3-aminophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one: Amino group instead of the nitro group.
2-(3-nitrophenyl)-4-methyl-1,2-dihydro-3H-pyrazol-3-one: Methyl group instead of the phenyl group at the 4-position.
Uniqueness
The unique combination of the nitro and phenyl groups in 2-(3-nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-4-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-14(11-5-2-1-3-6-11)10-16-17(15)12-7-4-8-13(9-12)18(20)21/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHVHRQHVSBXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2592458.png)
![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592460.png)




![4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine](/img/structure/B2592471.png)

![ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/no-structure.png)
![(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2592474.png)


